Cadeguomycin

Leukemia Combination Chemotherapy Nucleoside Analog Enhancement

Cadeguomycin (CDM), also known as 7-carboxy-7-deazaguanosine or 2-amino-3,4-dihydro-4-oxo-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, is a nucleoside analog antibiotic originally isolated from the fermentation broth of Streptomyces hygroscopicus. Its molecular formula is C₁₂H₁₄N₄O₇ with a molecular weight of 326.26 g/mol.

Molecular Formula C12H14N4O7
Molecular Weight 326.26 g/mol
CAS No. 81645-08-1
Cat. No. B1496063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadeguomycin
CAS81645-08-1
Synonyms2-amino-3,4-dihydro-4-oxo-7-beta-ribofuranosyl-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid
7-carboxy-7-deazaguanosine
cadeguomycin
Molecular FormulaC12H14N4O7
Molecular Weight326.26 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C(=O)O
InChIInChI=1S/C12H14N4O7/c13-12-14-8-5(9(20)15-12)3(11(21)22)1-16(8)10-7(19)6(18)4(2-17)23-10/h1,4,6-7,10,17-19H,2H2,(H,21,22)(H3,13,14,15,20)/t4-,6-,7-,10-/m1/s1
InChIKeyLVTNUSALLLYISD-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cadeguomycin CAS 81645-08-1: Chemical Identity and Structural Features of a 7-Carboxy-7-Deazaguanosine Nucleoside Antibiotic


Cadeguomycin (CDM), also known as 7-carboxy-7-deazaguanosine or 2-amino-3,4-dihydro-4-oxo-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, is a nucleoside analog antibiotic originally isolated from the fermentation broth of Streptomyces hygroscopicus [1]. Its molecular formula is C₁₂H₁₄N₄O₇ with a molecular weight of 326.26 g/mol [2]. The compound features a 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core substituted with a ribose moiety and a distinctive 5-carboxylic acid group [3]. This structural configuration distinguishes it from many other nucleoside antibiotics and underpins its reported biological activities, including immunomodulation and enhancement of pyrimidine antimetabolite cytotoxicity [4].

Cadeguomycin CAS 81645-08-1: Why Structurally Related 7-Deazapurine Nucleosides Cannot Be Freely Substituted


Cadeguomycin belongs to a class of 7-deazapurine nucleoside antibiotics that includes toyocamycin, sangivamycin, tubercidin, and others. Despite sharing a common pyrrolo[2,3-d]pyrimidine scaffold, these analogs exhibit markedly divergent biological activities and selectivity profiles [1]. The presence and nature of substituents at the 5-position of the heterocyclic core critically influence biological function. For instance, replacing the 7-carboxyl group of cadeguomycin with a cyano (CDM-CN) or formyl (CDM-CHO) group significantly augments its activity, while substitution with a methyl group yields no change, and replacement of ribose with arabinose nearly abolishes activity [2]. Furthermore, the exchange of the guanine moiety for inosine (7-carboxy-7-deazainosine) markedly weakens activity [3]. These structure-activity relationships demonstrate that even minor structural modifications produce profound functional consequences, rendering generic substitution among 7-deazapurine nucleosides scientifically invalid without specific, comparative evidence.

Cadeguomycin CAS 81645-08-1: Comparative Quantitative Evidence for Procurement Decision Support


Cadeguomycin vs. CDM-CN and CDM-CHO: Potentiation of Cytosine Arabinoside Cytotoxicity in MOLT-3 Cells

In a head-to-head comparison, the ability of cadeguomycin (CDM) and its analogs CDM-CN and CDM-CHO to potentiate the cytotoxicity of cytosine arabinoside (Ara-C) was evaluated in MOLT-3 human leukemic cells. CDM at 1 µg/mL failed to significantly potentiate Ara-C activity in this cell line, whereas CDM-CN and CDM-CHO at a 5-fold lower concentration of 0.2 µg/mL exhibited significant potentiation [1].

Leukemia Combination Chemotherapy Nucleoside Analog Enhancement

Cadeguomycin vs. Ara-CDM: Ribose vs. Arabinose Substitution Effects on Activity

A comparative structure-activity relationship study examined the effect of replacing the ribose moiety of cadeguomycin with arabinose (ara-CDM). The activities of CDM, namely enhancement of [³H]thymidine incorporation into K562 cells and potentiation of cytosine arabinoside cytotoxicity, were almost completely diminished by this single substitution [1].

Structure-Activity Relationship Nucleoside Analog Design K562 Leukemia

Cadeguomycin vs. 7-Carboxy-7-Deazainosine: Impact of Guanine-to-Inosine Replacement

Replacement of the 7-carboxy-7-deazaguanine base of cadeguomycin with 7-carboxy-7-deazainosine (substituting guanine with inosine) markedly weakened activity in both enhancement of [³H]thymidine incorporation and potentiation of cytosine arabinoside cytotoxicity in K562 cells [1].

Nucleobase Specificity Guanine Moiety K562 Leukemia

Cadeguomycin vs. Untreated Control: Pyrimidine Nucleoside Uptake Enhancement in K562 Cells

Cadeguomycin markedly stimulated the uptake of pyrimidine nucleosides into the acid-insoluble fraction of K562 human leukemic cells, with enhancement ranging from 6- to 17-fold over untreated controls. In contrast, adenosine incorporation was not significantly affected [1].

Nucleoside Transport Phosphorylation K562 Leukemia

Cadeguomycin in Combination with Ara-C vs. Ara-C Alone: In Vivo P388 Leukemia Model

In a murine P388 leukemia model, the combined administration of arabinosylcytosine (Ara-C) and cadeguomycin displayed potentiation in the inhibition of growth of intraperitoneally implanted P388 leukemia and metastasis of subcutaneously implanted P388 leukemia to regional lymph nodes, compared to Ara-C alone [1].

In Vivo Efficacy Combination Therapy P388 Leukemia

Cadeguomycin vs. Untreated Control: In Vivo Inhibition of Solid Tumor Growth and Metastasis

Cadeguomycin administered in vivo retarded the growth of subcutaneously implanted solid IMC carcinoma in CDF1 mice and inhibited pulmonary metastasis of Lewis lung carcinoma in C57BL/6 mice compared to untreated controls [1].

Solid Tumor Metastasis In Vivo Efficacy

Cadeguomycin CAS 81645-08-1: Optimal Research and Preclinical Application Scenarios Based on Differential Evidence


Combination Studies with Pyrimidine Antimetabolites (e.g., Cytarabine/Ara-C)

Cadeguomycin is optimally deployed in in vitro and in vivo models investigating enhanced efficacy of pyrimidine antimetabolites such as cytosine arabinoside (cytarabine). The compound significantly potentiates Ara-C cytotoxicity in K562 and YAC-1 cells [1] and enhances antitumor and antimetastatic effects in murine P388 leukemia models [2]. Researchers should prioritize cadeguomycin when the objective is to evaluate chemosensitization strategies, particularly in hematologic malignancy models.

Immunomodulation and Tumor Microenvironment Studies

Based on evidence that cadeguomycin enhances phagocytic activity of murine peritoneal macrophages, stimulates IL-1 production by P388D1 cells, and induces interferon [1], this compound is well-suited for investigations into immune-mediated antitumor mechanisms. Studies examining the interplay between chemotherapy, immune cell function, and tumor metastasis would benefit from cadeguomycin's unique dual activity profile (direct antitumor effects plus immunostimulation).

Structure-Activity Relationship (SAR) Studies of 7-Deazapurine Nucleosides

Cadeguomycin serves as a critical reference compound for SAR studies involving pyrrolo[2,3-d]pyrimidine nucleosides. Direct comparative data with analogs including CDM-CN, CDM-CHO, ara-CDM, and 7-carboxy-7-deazainosine provide a quantitative framework for evaluating how specific structural modifications (7-carboxyl substitution, sugar configuration, nucleobase identity) alter biological activity [2]. Procurement of cadeguomycin alongside its characterized analogs enables rigorous, internally controlled SAR investigations.

Pyrimidine Nucleoside Uptake and Metabolism Assays

Cadeguomycin's demonstrated ability to selectively enhance pyrimidine nucleoside uptake (thymidine, deoxycytidine, uridine) by 6- to 17-fold in K562 cells, without affecting adenosine incorporation [3], positions it as a valuable tool compound for studying nucleoside transport and phosphorylation pathways. This application is particularly relevant for researchers investigating mechanisms of nucleoside analog resistance or developing assays to screen for modulators of nucleoside salvage pathways.

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